Technical Guide: Solubility Profile & Determination of N-(tert-Butylsulfanyl)-2-nitroaniline
Technical Guide: Solubility Profile & Determination of N-(tert-Butylsulfanyl)-2-nitroaniline
The following technical guide details the solubility profile, thermodynamic behavior, and determination protocols for N-(tert-Butylsulfanyl)-2-nitroaniline .
[1][2]
Executive Summary
N-(tert-Butylsulfanyl)-2-nitroaniline (Molecular Formula: C₁₀H₁₄N₂O₂S) is a specialized sulfenamide derivative, structurally characterized by a 2-nitroaniline core N-substituted with a tert-butylsulfanyl (–S–tBu) group.[1][2][3][4][5] This compound belongs to a class of chemicals often utilized as vulcanization retarders (antiscorching agents) in the rubber industry or as intermediates in the synthesis of heterocycles.[2]
Unlike its parent compound (2-nitroaniline), the introduction of the lipophilic tert-butylsulfanyl moiety significantly alters its solubility landscape, suppressing hydrogen bonding capability and enhancing affinity for non-polar and moderately polar organic solvents.[1][2] This guide provides a predictive solubility analysis, a rigorous experimental determination protocol (Laser Monitoring Method), and the thermodynamic modeling frameworks required for process optimization.[2]
Part 1: Chemical Profile & Solubility Thermodynamics[1][2]
Structural Impact on Solvation
The solubility behavior of N-(tert-Butylsulfanyl)-2-nitroaniline is governed by the competition between its polar nitroaniline core and the hydrophobic tert-butylsulfanyl tail.[1][2]
-
Lipophilic Shift: The bulky tert-butyl group and the sulfur atom introduce significant hydrophobicity (LogP increase).[1][2] This makes the compound less soluble in water and more soluble in aromatic and chlorinated solvents compared to unsubstituted 2-nitroaniline.[1][2]
-
H-Bonding Disruption: The substitution on the amine nitrogen removes one of the hydrogen bond donors.[1][2] This reduces the crystal lattice energy relative to 2-nitroaniline, potentially lowering the melting point and enhancing solubility in aprotic solvents (e.g., Acetone, THF).[1][2]
Predicted Solubility Trends
Based on structural analogs (e.g., N-cyclohexyl-2-benzothiazolesulfenamide and 2-nitroaniline), the expected solubility hierarchy in pure solvents is:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | Acetone, DMF, DMSO | Very High | Dipole-dipole interactions stabilize the nitro group; lack of H-bond network in solvent accommodates the bulky solute.[1][2] |
| Aromatic | Toluene, Benzene | High | |
| Chlorinated | Chloroform, DCM | High | Favorable dispersion forces; good solvation of the sulfenamide linkage. |
| Polar Protic | Ethanol, Methanol | Moderate | Soluble, but steric hindrance of the tert-butyl group interferes with solvent H-bonding networks.[1][2] |
| Non-Polar | Hexane, Heptane | Low to Moderate | Higher than 2-nitroaniline due to the alkyl group, but polarity of the nitro group limits saturation.[1] |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; high energy cost to create cavity in water structure.[2] |
Part 2: Experimental Determination Protocol
For high-precision solubility data required in drug development or industrial crystallization, the Laser Monitoring Observation Technique is the gold standard.[1][2] This method eliminates sampling errors associated with gravimetric analysis.[1][2]
Materials & Setup
-
Solute: N-(tert-Butylsulfanyl)-2-nitroaniline (Recrystallized, Purity > 99.5%).[1][2]
-
Solvents: HPLC Grade (dried over molecular sieves).
-
Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Digital thermometer (
0.01 K), Smart thermostatic water bath.[1][2]
Workflow Diagram (DOT)
Caption: Workflow for the Synthetic Method (Laser Monitoring) to determine solid-liquid equilibrium.
Step-by-Step Methodology
-
Preparation: Prepare a mixture of solute (
) and solvent ( ) with a specific mole fraction ( ) in the jacketed vessel.[2] -
Dissolution: Heat the mixture roughly 5-10 K above the estimated dissolution temperature until the solution is perfectly clear and laser transmittance is stable at maximum.
-
Equilibration: Agitate continuously using a magnetic stirrer to ensure thermal and concentration homogeneity.
-
Cooling: Lower the temperature of the circulating water bath slowly (standard rate:
). -
Detection: Monitor the laser intensity. The temperature at which the laser transmittance drops sharply indicates the nucleation of crystals (saturation point).[2]
-
Validation: Re-heat and re-cool at a slower rate (
) to minimize metastable zone width errors. Record the average temperature.
Part 3: Thermodynamic Modeling
To utilize the experimental data for process design (e.g., cooling crystallization), the solubility data must be correlated using thermodynamic models.[2]
Modified Apelblat Equation
This semi-empirical model is most effective for correlating solubility (
- : Mole fraction solubility.[1][2]
- : Absolute temperature (Kelvin).[2]
- : Empirical model parameters derived from non-linear regression.
-
Interpretation:
reflects the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.[2]
(Buchowski-Ksiazczak) Equation
Useful for analyzing the non-ideality of the solution.[1][2]
[1][2]- : Model parameters.[1][2][6][7]
- : Melting temperature of N-(tert-Butylsulfanyl)-2-nitroaniline.[1][2]
Thermodynamic Analysis Workflow
Caption: Logical flow for converting raw solubility data into actionable thermodynamic parameters.
Part 4: Practical Applications & Solvent Selection[1][2]
Purification via Recrystallization
Based on the differential solubility profile, the following solvent systems are recommended for purifying N-(tert-Butylsulfanyl)-2-nitroaniline from synthesis impurities (often unreacted 2-nitroaniline or disulfides).
| Method | Solvent System | Rationale |
| Cooling Crystallization | Ethanol or Methanol | Steep solubility-temperature curve allows for high recovery upon cooling from reflux to |
| Anti-solvent Precipitation | Acetone + Water | Dissolve in Acetone (High Solubility), then slowly add Water (Anti-solvent).[2] The hydrophobic sulfenamide precipitates while polar impurities remain in the aqueous phase.[2] |
Stability Warning
Sulfenamides are thermally sensitive.[1][2]
-
Avoid: Prolonged heating above
in acidic media, which can cleave the S-N bond.[2] -
Storage: Store in dark, cool, dry conditions to prevent hydrolysis to 2-nitroaniline.
References
-
General Solubility Protocols
-
Solubility of Structural Analogs (2-Nitroaniline)
-
Thermodynamic Modeling (Apelblat Equation)
-
Sulfenamide Chemistry
Sources
- 1. CAS 99169-99-0: N,N-Dimethylindoline-5-sulfonamide [cymitquimica.com]
- 2. Buy (2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid (EVT-260522) | 775274-06-1 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine compounds [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
